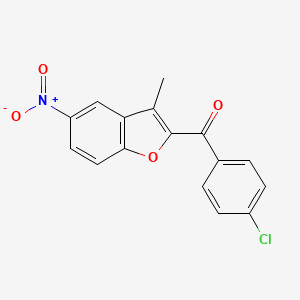

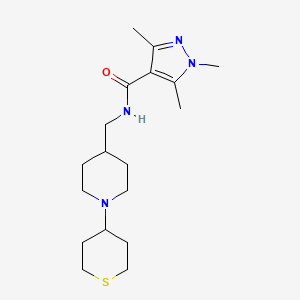

(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Also, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. They are generally crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique

Environmental Impact and Toxicology

- Chlorophenols, a related category of compounds, have been evaluated for their moderate toxic effects on mammalian and aquatic life, with specific chlorophenols like 2,4-dichlorophenol showing considerable toxicity upon long-term exposure to fish. The persistence of these compounds in the environment can vary based on the presence of biodegradable microflora and their bioaccumulation is generally low. Their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Organic Synthesis and Industrial Applications

- Methacarn (methanol-Carnoy) fixation demonstrates the use of methanol, which could be related to the methanol structural component in "(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone," highlighting the chemical’s potential in enhancing the shrinkage temperature of collagen, a property that could be useful in histological studies and preserving biological tissue integrity (Puchtler et al., 1970).

Potential for Environmental Contamination and Remediation

- The study on benzophenone-3 (BP-3), though not directly related, underscores the environmental persistence and potential toxicological impact of similar organic compounds used in consumer products. These compounds, due to their widespread use, have been detected in various environmental matrices, including water, soil, and biota. Their endocrine-disrupting capacity and the need for further studies on their long-term exposure effects in aquatic ecosystems highlight the importance of understanding the environmental behavior of complex organic compounds (Kim & Choi, 2014).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole and benzofuran derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity .

Biochemical Pathways

Similar compounds such as indole and benzofuran derivatives have been reported to modulate a wide range of biological pathways . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Orientations Futures

Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . They have a wide range of biological and pharmacological activities, including anticancer properties , which makes them potential candidates for future drug development .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPSTLXEMYAKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)

![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)

![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2848803.png)